molecular formula C11H10O3 B1596237 4,4-Dimethylisochroman-1,3-dione CAS No. 31952-55-3

4,4-Dimethylisochroman-1,3-dione

Cat. No.: B1596237
CAS No.: 31952-55-3
M. Wt: 190.19 g/mol
InChI Key: CIUOWARHXCWCAW-UHFFFAOYSA-N
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Description

4,4-Dimethylisochroman-1,3-dione is an organic compound with the molecular formula C11H10O3 It is a derivative of isochroman and features a dione functional group at positions 1 and 3 of the isochroman ring, with two methyl groups attached at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylisochroman-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with isobutyric acid in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, a method involving sodium hydride in benzene, followed by treatment with aqueous sodium hydroxide and hydrogen peroxide, and finally, acidification with hydrochloric acid has been documented .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylisochroman-1,3-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce diols .

Scientific Research Applications

4,4-Dimethylisochroman-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylisochroman-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The dione functional group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects and applications in drug design .

Comparison with Similar Compounds

    Isochroman-1,3-dione: Lacks the methyl groups at position 4, resulting in different chemical properties and reactivity.

    4-Methylisochroman-1,3-dione: Contains only one methyl group, leading to variations in steric and electronic effects.

    4,4-Dimethyl-2,3-dihydro-1H-isochromen-1-one: A related compound with a different oxidation state and functional group arrangement.

Uniqueness: 4,4-Dimethylisochroman-1,3-dione is unique due to the presence of two methyl groups at position 4, which influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other isochroman derivatives and contributes to its specific applications and properties .

Properties

IUPAC Name

4,4-dimethylisochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-11(2)8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUOWARHXCWCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341842
Record name 4,4-Dimethylisochroman-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31952-55-3
Record name 4,4-Dimethylisochroman-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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